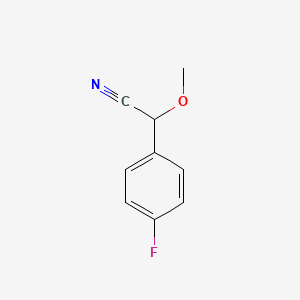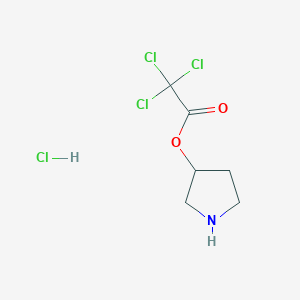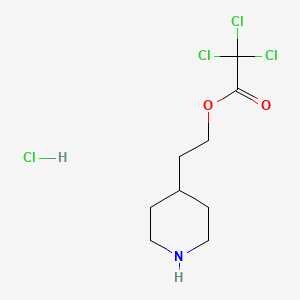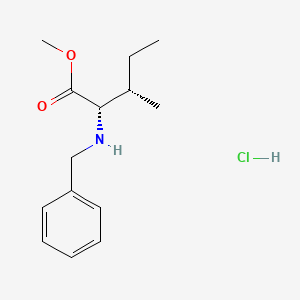
(4-Bromo-3-(trifluoromethoxy)phenyl)methanol
Vue d'ensemble
Description
“(4-Bromo-3-(trifluoromethoxy)phenyl)methanol”, also known as BTFM, is an organic compound. It has a molecular formula of C8H6BrF3O2 and a molecular weight of 271.03 g/mol . The compound has attracted attention for its unique physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for “(4-Bromo-3-(trifluoromethoxy)phenyl)methanol” were not found, related compounds have been synthesized through various methods. For instance, bromophenols, which are similar compounds, are produced by electrophilic halogenation of phenol with bromine .Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-(trifluoromethoxy)phenyl)methanol” consists of a benzene ring with a bromine atom, a trifluoromethoxy group, and a methanol group attached to it .Physical And Chemical Properties Analysis
“(4-Bromo-3-(trifluoromethoxy)phenyl)methanol” is a solid or semi-solid or liquid at room temperature .Applications De Recherche Scientifique
Electrochromic Devices
4-(Trifluoromethoxy)phenyl: -containing polymers, which can be derived from (4-Bromo-3-(trifluoromethoxy)phenyl)methanol, show promise as anodic materials in electrochromic devices (ECDs). These devices change color when a voltage is applied, useful in applications like auto-dimming mirrors and smart windows. The introduction of the trifluoromethoxy group in these polymers lowers the HOMO and LUMO energy levels, leading to efficient color changes and high optical contrast .
Pharmaceutical Development
The trifluoromethoxy group is a common feature in many FDA-approved drugs due to its ability to affect the pharmacokinetic properties of molecules. (4-Bromo-3-(trifluoromethoxy)phenyl)methanol can serve as a precursor in synthesizing compounds with the trifluoromethoxy group, which are then used in the development of new medications .
Organic Synthesis
In organic chemistry, (4-Bromo-3-(trifluoromethoxy)phenyl)methanol is valuable for synthesizing benzyl trichloroacetimidate, a reagent used in various organic transformations. This process involves treating the alcohol with sodium hydride and trichloroacetonitrile, leading to compounds that can be further utilized in complex organic syntheses .
Safety and Hazards
Propriétés
IUPAC Name |
[4-bromo-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFCAKHKBPVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-(trifluoromethoxy)phenyl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



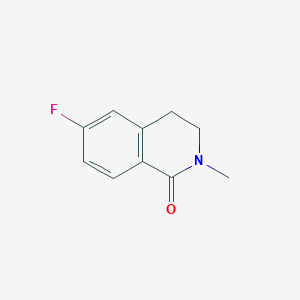
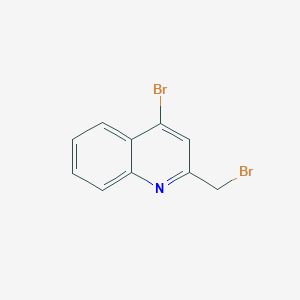
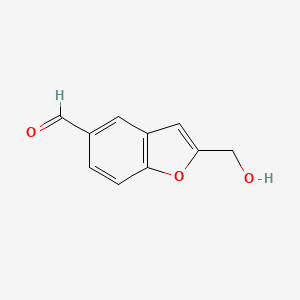


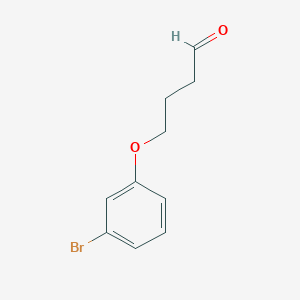
![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
